Synthetic Efficiency: One-Step vs. Multi-Step Protocol
A published protocol for 3-chloro-2-methylisonicotinaldehyde reports a one-step synthesis using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with the synthesis of simpler analogs like 3-chloroisonicotinaldehyde, which, based on a class-level inference of related synthetic reports, may require multi-step procedures involving lithiation and formylation that can have variable yields [2].
| Evidence Dimension | Synthetic Yield and Step Count |
|---|---|
| Target Compound Data | Quantitative yield (One-step synthesis) |
| Comparator Or Baseline | 3-chloroisonicotinaldehyde (Class-level synthesis route) |
| Quantified Difference | Quantitative yield vs. Variable, unreported yield for multi-step route |
| Conditions | Target compound synthesized via adapted Vilsmeier conditions; comparator via lithiation/formylation route. |
Why This Matters
For procurement, a compound with a demonstrated high-yield, single-step synthetic route implies a more reliable, scalable, and potentially cost-effective supply chain for research and development programs.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 3-Chloro-2-methylisonicotinaldehyde. Molbank, 2023(2), M1654. View Source
- [2] Yaozh.com. (n.d.). 3-chloro-5-[(4-methylphenyl)sulfanyl]isonicotinaldehyde - Drug Synthesis Database. View Source
